2-Chloro-N-(2-oxoethyl)benzamide
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Overview
Description
2-Chloro-N-(2-oxoethyl)benzamide is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-oxoethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorine atom under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 2-chloro-N-(2-hydroxyethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)benzamide
- 2-Chloro-N-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
- 2-Chloro-N-(2-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
2-Chloro-N-(2-oxoethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the oxoethyl group allows for unique reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62005-52-1 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-N-(2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H8ClNO2/c10-8-4-2-1-3-7(8)9(13)11-5-6-12/h1-4,6H,5H2,(H,11,13) |
InChI Key |
FAKKEVPNKACVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC=O)Cl |
Origin of Product |
United States |
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